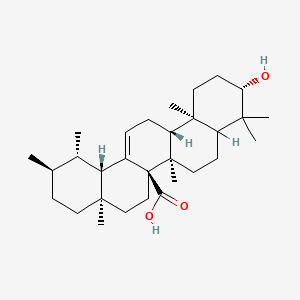

alpha-Peltoboykinolic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

alpha-Peltoboykinolic acid is a natural product found in Peltoboykinia tellimoides, Mukdenia rossii, and Mesosphaerum suaveolens with data available.

Vorbereitungsmethoden

Industrielle Produktionsmethoden

In industriellen Umgebungen erfolgt die Herstellung von Ursolsäure typischerweise durch groß angelegte Extraktion aus Pflanzenmaterialien. Der Prozess umfasst:

Extraktion: Pflanzenmaterialien werden einer Lösungsmittelextraktion mit Ethanol oder Methanol unterzogen.

Konzentration: Das Lösungsmittel wird verdampft, um einen konzentrierten Extrakt zu erhalten.

Reinigung: Der Extrakt wird mit Techniken wie Säulenchromatographie gereinigt, um Ursolsäure zu isolieren.

Kristallisation: Die gereinigte Verbindung wird kristallisiert, um Ursolsäure mit hoher Reinheit zu erhalten[][1].

Chemische Reaktionsanalyse

Arten von Reaktionen

Ursolsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Ursolsäure kann zu 3-Oxo-urs-12-en-28-säure oxidiert werden.

Reduktion: Die Reduktion von Ursolsäure kann Dihydroxyderivate ergeben.

Substitution: Substitutionen können an der Hydroxylgruppe auftreten, was zur Bildung von Estern und Ethern führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Reagenzien wie Essigsäureanhydrid und Alkylhalogenide werden für Veresterungs- und Veretherungsreaktionen eingesetzt.

Hauptprodukte

Oxidation: 3-Oxo-urs-12-en-28-säure.

Reduktion: Dihydroxyderivate von Ursolsäure.

Substitution: Ester und Ether von Ursolsäure.

Analyse Chemischer Reaktionen

Types of Reactions

Ursolic acid undergoes various chemical reactions, including:

Oxidation: Ursolic acid can be oxidized to form 3-oxo-urs-12-en-28-oic acid.

Reduction: Reduction of ursolic acid can yield dihydroxy derivatives.

Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters and ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acetic anhydride and alkyl halides are employed for esterification and etherification reactions.

Major Products

Oxidation: 3-oxo-urs-12-en-28-oic acid.

Reduction: Dihydroxy derivatives of ursolic acid.

Substitution: Esters and ethers of ursolic acid.

Wissenschaftliche Forschungsanwendungen

Ursolsäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Ausgangsmaterial für die Synthese verschiedener Derivate mit potenziellen biologischen Aktivitäten verwendet.

Biologie: Ursolsäure wird auf ihre Rolle bei der Modulation zellulärer Signalwege und ihre Auswirkungen auf Zellproliferation und Apoptose untersucht.

Medizin: Es hat sich aufgrund seiner entzündungshemmenden und antioxidativen Eigenschaften als vielversprechend für die Behandlung von Krebs, Diabetes und Herz-Kreislauf-Erkrankungen erwiesen.

Industrie:Wirkmechanismus

Ursolsäure übt seine Wirkungen durch mehrere Mechanismen aus:

Entzündungshemmend: Es hemmt die Aktivität von Cyclooxygenase (COX)- und Lipoxygenase (LOX)-Enzymen und reduziert die Produktion proinflammatorischer Mediatoren.

Antioxidativ: Ursolsäure fängt freie Radikale ab und erhöht die Aktivität von antioxidativen Enzymen.

Antikrebs: Es induziert Apoptose in Krebszellen durch Modulation der Expression von pro-apoptotischen und anti-apoptotischen Proteinen wie Bax und Bcl-2.

Wirkmechanismus

Ursolic acid exerts its effects through multiple mechanisms:

Anti-inflammatory: It inhibits the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, reducing the production of pro-inflammatory mediators.

Antioxidant: Ursolic acid scavenges free radicals and enhances the activity of antioxidant enzymes.

Anticancer: It induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2.

Vergleich Mit ähnlichen Verbindungen

Ursolsäure ist strukturell ähnlich anderen pentacyclischen Triterpenoiden wie Oleansäure und Maslinsäure. Es hat einzigartige Eigenschaften, die es von diesen Verbindungen abheben:

Oleansäure: Sowohl Ursolsäure als auch Oleansäure haben ähnliche entzündungshemmende und antioxidative Aktivitäten.

Liste ähnlicher Verbindungen

- Oleansäure

- Maslinsäure

- Betulinsäure

- Asiatische Säure

Biologische Aktivität

Alpha-peltoboykinolic acid, a compound derived from the plant Peltoboykinia tellimoides, has garnered attention for its potential biological activities. This article explores its various effects, mechanisms of action, and therapeutic implications based on the latest research findings.

Chemical Structure and Properties

This compound belongs to the class of triterpene acids. Its molecular structure is characterized by a complex arrangement that contributes to its biological activity. The specific stereochemistry and functional groups present in the compound play a crucial role in its interaction with biological systems.

1. Antioxidant Effects

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in several studies, highlighting its potential for therapeutic applications in oxidative stress-related conditions.

2. Anti-Cancer Properties

This compound has shown promise in anti-cancer research. Studies have indicated that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, in vitro studies on lung cancer cell lines have demonstrated that treatment with this compound leads to reduced cell viability and increased apoptotic markers.

3. Inhibition of Epithelial-Mesenchymal Transition (EMT)

One of the notable mechanisms of action for this compound is its ability to inhibit TGF-β1-induced EMT in lung epithelial cells. EMT is a critical process in fibrosis and cancer metastasis, where epithelial cells acquire mesenchymal properties, facilitating migration and invasion. Research shows that this compound effectively reduces markers associated with EMT, such as N-cadherin and vimentin, while promoting E-cadherin expression .

The biological activities of this compound can be attributed to its interactions with key signaling pathways:

- TGF-β Signaling Pathway : this compound interrupts the TGF-β signaling pathway, which is crucial for EMT induction. By inhibiting Smad phosphorylation and downstream signaling cascades, it prevents the transcriptional activation of genes associated with fibrogenesis and metastasis .

- Oxidative Stress Modulation : The compound enhances the expression of antioxidant enzymes, thereby reducing oxidative damage in cells exposed to harmful stimuli .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Lung Fibrosis Models : In animal models of lung fibrosis induced by bleomycin, treatment with this compound resulted in decreased collagen deposition and improved pulmonary function metrics . Histological analysis revealed reduced fibrotic areas compared to untreated controls.

- Cancer Cell Lines : In vitro studies using A549 lung cancer cells demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis at concentrations as low as 10 μg/mL .

Data Summary

Eigenschaften

CAS-Nummer |

24778-49-2 |

|---|---|

Molekularformel |

C30H48O3 |

Molekulargewicht |

456.7 g/mol |

IUPAC-Name |

(1S,2R,4aR,6aR,6aR,6bR,10S,12aR,14bS)-10-hydroxy-1,2,4a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid |

InChI |

InChI=1S/C30H48O3/c1-18-10-13-27(5)16-17-30(25(32)33)20(24(27)19(18)2)8-9-22-28(6)14-12-23(31)26(3,4)21(28)11-15-29(22,30)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21?,22-,23+,24-,27-,28+,29-,30-/m1/s1 |

InChI-Schlüssel |

RXVRYAUOTRSYDU-RKQWDYETSA-N |

SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)C |

Isomerische SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@H]2[C@H]1C)C(=O)O)C |

Kanonische SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)C |

Synonyme |

3-hydroxyurs-12-en-27-oic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.